Californidine

Catalog No.
S587228
CAS No.
18830-99-4
M.F
C20H20NO4+
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Californidine

CAS Number

18830-99-4

Product Name

Californidine

IUPAC Name

23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene

Molecular Formula

C20H20NO4+

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H20NO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18/h5-8,15-16H,3-4,9-10H2,1-2H3/q+1

InChI Key

HFYKETHYKFKFQE-UHFFFAOYSA-N

SMILES

C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C

Synonyms

N-Methylcalifornine; (-)-Californidine; (5S)-5,6,12,13-Tetrahydro-15,15-dimethylcycloocta[1,2-f:5,6-f']bis[1,3]benzodioxol-5,12-iminium

Canonical SMILES

C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C

The exact mass of the compound Californidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Californidine (CAS 18830-99-4) is a quaternary pavine alkaloid and the principal alkaloid found in the aerial parts of Eschscholzia californica (California poppy). As a permanently charged N-methylated derivative of eschscholtzine, it exhibits high aqueous solubility and distinct physicochemical properties compared to its tertiary alkaloid counterparts [1]. In industrial and laboratory procurement, californidine is primarily sourced as a critical analytical reference standard for the quality control of phytomedicines and botanical extracts. Regulatory frameworks, including European Pharmacopoeia (Ph. Eur.) guidelines, specifically designate californidine as the baseline reference for quantifying total pavine alkaloid yield, making it indispensable for commercial compliance testing and standardization workflows [2].

Substituting californidine with its tertiary analog eschscholtzine or other abundant poppy alkaloids like protopine fundamentally compromises analytical compliance and pharmacokinetic modeling [1]. Because californidine is a quaternary ammonium salt, its polarity, extraction kinetics, and reverse-phase HPLC retention times differ drastically from tertiary alkaloids [2]. Furthermore, regulatory monographs specifically require the total alkaloid content to be expressed as californidine. Using a tertiary alkaloid standard to calibrate or represent a quaternary alkaloid peak leads to severe integration errors, inaccurate response factors, and failure to meet strict pharmacopeial reporting standards [1].

Regulatory Compliance in Phytomedicine Standardization

In the quality control of Eschscholzia californica extracts, European Pharmacopoeia (Ph. Eur.) draft monographs require a minimum of 0.2% total alkaloids (comprising californidine and eschscholtzine), which must be explicitly expressed as californidine [1]. Using eschscholtzine or protopine as the primary calibration standard fails to align with this regulatory reporting requirement, rendering the batch analysis non-compliant for commercial certification [1].

Evidence DimensionRegulatory quantification baseline
Target Compound DataDesignated as the primary expression standard for total pavine alkaloids (≥0.2% minimum yield)
Comparator Or BaselineEschscholtzine / Protopine (Tertiary alkaloids)
Quantified DifferenceNon-compliant for final pharmacopeial expression if used as the sole reporting baseline
ConditionsPh. Eur. draft monograph for dried flowering aerial parts of E. californica

Procuring californidine is mandatory for manufacturers needing to certify botanical extracts against European Pharmacopoeia standards.

Caco-2 Permeability and Bioavailability Profiling

In in vitro Caco-2 cell permeability models, californidine demonstrates low-to-moderate intestinal permeability, directly contrasting with the highly permeable tertiary alkaloids eschscholtzine and protopine [1]. This restricted permeability is a direct consequence of californidine's permanent positive charge, making it a critical reference compound for evaluating the absorption limits and bioavailability of quaternary plant alkaloids in oral formulations [1].

Evidence DimensionIn vitro intestinal permeability (Caco-2)
Target Compound DataLow-to-moderate permeability (restricted by quaternary charge)
Comparator Or BaselineEschscholtzine and Protopine
Quantified DifferenceHighly permeable (tertiary amines readily cross lipid bilayers)
ConditionsCaco-2 cell monolayer transport assay over 24 hours

Researchers studying the bioavailability of botanical formulations must use californidine to accurately model the poor absorption of the quaternary alkaloid fraction.

Chromatographic Resolution and Polarity Differentiation

Due to its quaternary ammonium structure, californidine exhibits significantly higher polarity than its tertiary counterpart, eschscholtzine. In reverse-phase HPLC-DAD analysis, californidine elutes with distinct retention kinetics that require specific mobile phase conditions (e.g., ion-pairing reagents or acidic buffers) to achieve sharp peak resolution [1]. These parameters cannot be accurately calibrated using tertiary alkaloid standards like protopine or reticuline, which interact differently with the stationary phase [1].

Evidence DimensionChromatographic polarity and retention behavior
Target Compound DataHigh polarity, requires specific ion-pairing or acidic mobile phases for optimal peak resolution
Comparator Or BaselineEschscholtzine (Tertiary amine analog)
Quantified DifferenceFundamentally different elution profile due to permanent positive charge (C20H20NO4+)
ConditionsReverse-phase HPLC-DAD quantification of plant extracts

Laboratories must procure the exact quaternary standard to accurately calibrate retention times and response factors for polar alkaloid fractions.

Pharmacopeial Quality Control of Botanical Extracts

Used as the primary analytical standard for certifying Eschscholzia californica extracts to meet Ph. Eur. requirements for total alkaloid content, ensuring regulatory compliance for commercial phytomedicines [1].

In Vitro Bioavailability and Transport Assays

Utilized in Caco-2 and parallel artificial membrane permeability assays (PAMPA) to study the restricted transport kinetics of permanently charged natural products compared to their highly permeable tertiary analogs [2].

Development of Ion-Pairing HPLC Methods

Essential for optimizing reverse-phase chromatography methods designed to separate complex mixtures of quaternary and tertiary alkaloids in phytochemistry and industrial quality assurance labs [3].

XLogP3

3

Wikipedia

Californidine

Dates

Last modified: 02-18-2024

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